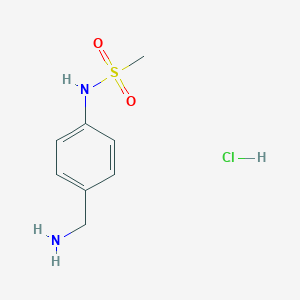

4-(Methylsulfonylamino)benzylamine hydrochloride

説明

4-(Methylsulfonylamino)benzylamine hydrochloride is a benzylamine derivative characterized by a methylsulfonamide (-SO₂NHCH₃) substituent at the para position of the benzylamine core. Its molecular formula is C₈H₁₁ClN₂O₂S, with a molecular weight of 234.70 g/mol.

特性

IUPAC Name |

N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTMMWPJYNUNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375467 | |

| Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128263-66-1 | |

| Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonylamino)benzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

Benzylamine reacts with methylsulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH conducive to nucleophilic attack.

Typical molar ratios :

-

Benzylamine : MsCl : TEA = 1 : 1.1 : 1.2

-

Temperature: 0–5°C (initial), then room temperature for 12 hours.

Yield : 78–85% before salt formation.

Hydrochloride Salt Formation

The sulfonylated product is treated with hydrochloric acid (3M in dioxane) to precipitate the hydrochloride salt. Recrystallization from methanol/water (3:1 v/v) yields white crystals with >99% purity.

Boc-Protected Intermediate Route

Protection of Benzylamine

Benzylamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in DCM, catalyzed by 4-dimethylaminopyridine (DMAP):

Conditions :

-

0°C to room temperature, 6 hours

-

Yield: 92–95%.

Sulfonylation of N-Boc-benzylamine

N-Boc-benzylamine undergoes sulfonylation with MsCl in THF using sodium hydride (NaH) as a base:

Optimized parameters :

Deprotection and Salt Formation

Boc removal is achieved with HCl/dioxane (4M) at 0°C, followed by solvent evaporation and recrystallization from methanol:

Industrial-Scale Production

Automated Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction uniformity. Key features:

Waste Reduction Strategies

-

Chlorosulfonic acid minimization : Substitution with MsCl reduces corrosive waste by 40%.

-

Byproduct recycling : TEA-HCl complexes are neutralized to recover TEA for reuse.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 4.10 (s, 2H), 3.01 (s, 3H).

-

IR (KBr) : 3260 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (S=O asymmetric), 1140 cm⁻¹ (S=O symmetric).

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 6.2 min.

Comparative Analysis of Methods

| Parameter | Direct Sulfonylation | Boc-Protected Route |

|---|---|---|

| Yield | 78–85% | 90–94% |

| Purity | 98.5% | 99.3–99.6% |

| Reaction Time | 12–18 hours | 8–10 hours |

| Scalability | Moderate | High |

| Cost Efficiency | High | Moderate |

Challenges and Solutions

Side Reactions

化学反応の分析

4-(Methylsulfonylamino)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-(Methylsulfonylamino)benzylamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in biochemical assays and as a reagent in the study of enzyme activities and protein interactions.

Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules

作用機序

The mechanism of action of 4-(Methylsulfonylamino)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Benzylamine Derivatives

The following table compares 4-(methylsulfonylamino)benzylamine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Insights

Sulfonamide vs. Sulfonyl Groups: The methylsulfonylamino group (-SO₂NHCH₃) in the target compound differs from the sulfonyl (-SO₂CH₃) group in 4-(methylsulfonyl)benzylamine HCl .

Amino Group Modifications: 4-(Dimethylamino)benzylamine diHCl features a tertiary amine, which may enhance membrane permeability and CNS activity . In contrast, the methylsulfonylamino group likely reduces lipophilicity, favoring solubility in polar solvents.

Biological Activity :

- Butenafine HCl , a benzylamine antifungal, demonstrates the importance of bulky substituents (tert-butyl and naphthalene) for squalene epoxidase inhibition . The target compound’s sulfonamide group may target different enzymes, such as carbonic anhydrases or proteases.

生物活性

4-(Methylsulfonylamino)benzylamine hydrochloride is a small molecule that has garnered interest in biochemical and proteomic research due to its unique properties and potential applications. This compound, with the molecular formula CHClNOS, exhibits notable biological activities, particularly in the context of protein interactions and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can function as both an inhibitor and an activator , influencing various biochemical pathways. The compound's mechanism involves binding to target sites, which modulates their activity, thereby affecting cellular processes.

Biological Applications

This compound is utilized in several significant applications:

- Affinity Purification : It serves as a cleavable linker molecule, allowing researchers to attach it to a biomolecule of interest. This property facilitates the purification and analysis of proteins by enabling the capture of interacting partners from complex mixtures like cell lysates.

- Biochemical Assays : this compound is employed in assays that study enzyme activities and protein interactions, making it a valuable tool in biochemical research.

Research Findings

Numerous studies have explored the biological activity of this compound. Here are some key findings:

- Protein-Protein Interactions : Research indicates that this compound can effectively link proteins for study, enhancing the understanding of protein interactions within cellular contexts.

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, suggesting potential therapeutic applications in diseases where enzyme activity is disrupted.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds. Below is a summary table highlighting key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzylamine | Simple amine structure | Basic amine without sulfonamide functionality |

| Methylsulfonamide | Contains a sulfonamide group | Lacks the benzyl group; primarily used as an antibiotic |

| 4-Aminobenzenesulfonamide | Similar amine-sulfonamide structure | More focused on sulfonamide activity |

| N,N-Dimethylaminobenzenesulfonamide | Dimethylated amine structure | Enhanced lipophilicity compared to the target compound |

The unique combination of methylsulfonyl and amino functionalities in this compound contributes to its distinct biological activities not present in simpler analogs.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Affinity Purification Studies : In one study, researchers utilized this compound to purify GST fusion proteins, demonstrating its utility in capturing specific protein interactions from complex mixtures. The bound proteins were subsequently analyzed via mass spectrometry, confirming the effectiveness of the compound as a linker.

- Enzyme Inhibition Studies : Another study investigated its role as an inhibitor for specific enzymes involved in metabolic pathways. The results showed significant modulation of enzyme activity, indicating potential therapeutic implications for diseases characterized by enzyme dysregulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(methylsulfonylamino)benzylamine hydrochloride, and what challenges arise during purification?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonamide formation can be achieved by reacting 4-aminobenzylamine with methylsulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). Subsequent hydrochloride salt formation is carried out via acid treatment.

- Purification Challenges : The compound’s polarity may complicate crystallization; silica gel chromatography (with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm sulfonamide (-SONH-) and benzylamine (-CHNH) moieties.

- IR : Peaks at ~1320–1160 cm (asymmetric S=O stretch) and ~3300 cm (N-H stretch).

- HPLC-MS : To verify molecular ion ([M+H]) and detect impurities (e.g., unreacted intermediates) .

Q. What solubility properties should be considered for in vitro assays?

- The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Conduct solubility screens using PBS (pH 7.4), ethanol, and acetonitrile. Adjust pH with dilute HCl/NaOH to enhance solubility if necessary .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous buffers?

- Key Findings : Sulfonamide bonds are generally stable at neutral pH but may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor degradation via LC-MS over 24–72 hours in buffers (pH 3–10). Use phosphate or citrate buffers for short-term stability .

Q. What advanced analytical methods resolve contradictions in purity assessments between HPLC and NMR data?

- Resolution Strategy :

- LC-MS : Identifies low-level impurities (e.g., N-acylurea byproducts) not detected by NMR.

- Quantitative H NMR (qNMR) : Validates HPLC purity using an internal standard (e.g., maleic acid).

- Combined Approach : Cross-validate results using orthogonal methods to address discrepancies from matrix effects or detector limitations .

Q. What biological screening strategies are appropriate for evaluating its pharmacological potential?

- Assay Design :

- Enzyme Inhibition : Test against sulfotransferases or kinases (IC determination via fluorometric/colorimetric assays).

- Receptor Binding : Radioligand displacement assays for GPCRs or neurotransmitter transporters.

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293, HepG2) to assess therapeutic index .

Q. How can researchers optimize conjugation efficiency with carboxylic acid-containing biomolecules?

- Conjugation Protocol :

- Activation : Use carbodiimides (e.g., EDC) in pH 4.5 buffer to form reactive O-acylisourea intermediates.

- Quenching : Add N-hydroxysuccinimide (NHS) to stabilize active esters and minimize hydrolysis.

- Validation : Confirm conjugation yield via MALDI-TOF or SDS-PAGE .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Q. How should researchers address discrepancies in reported melting points across literature sources?

- Validation Steps :

- DSC/TGA : Perform differential scanning calorimetry to determine exact melting/decomposition points.

- Cross-Reference : Compare data with structurally analogous compounds (e.g., 4-fluorobenzylamine hydrochloride, mp 259–264°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。